H3B-120

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

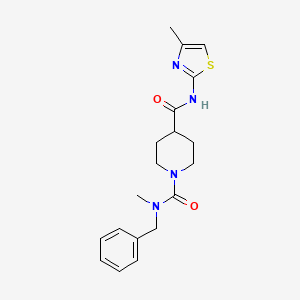

IUPAC Name |

1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVOZXRSCSSPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of H3B-120: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of H3B-120, a selective small molecule inhibitor. The document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize this compound. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's biological context and the process of its target validation.

Executive Summary

This compound is a potent and highly selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1) .[1][2][3] CPS1 is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate. By inhibiting CPS1, this compound disrupts the urea cycle and has demonstrated anti-cancer activity, highlighting its therapeutic potential. This guide will delve into the specifics of its target engagement and the methodologies employed for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound against CPS1 has been quantified through various biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.

Table 1: Biochemical Inhibition of CPS1 by this compound

| Parameter | Value | Description |

| IC50 | 1.5 µM | The half-maximal inhibitory concentration in a biochemical assay measuring CPS1 enzymatic activity.[1][2][3] |

| Ki | 1.4 µM | The inhibition constant, indicating the binding affinity of this compound to CPS1.[1][2][3] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Effect | Concentration Range |

| Urea Production | Primary Human Hepatocytes | Dose-dependent inhibition of urea synthesis.[3] | 25, 50, 75, 100 µM[3] |

Mechanism of Action

This compound functions as a competitive and allosteric inhibitor of CPS1.[1][2][3] It binds to a previously unidentified allosteric pocket located between the integrating and ATP A domains of the enzyme.[3] This binding event induces a conformational change that prevents the hydrolysis of ATP, a critical step in the synthesis of carbamoyl phosphate. A key feature of this compound is its high selectivity for CPS1 over the cytosolic isoform, CPS2, which is involved in pyrimidine biosynthesis.[3] This selectivity is attributed to differences in the hydrophobicity of the allosteric binding pockets between the two enzymes.

Signaling Pathway: The Urea Cycle

CPS1 is the initial and rate-limiting enzyme in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion. The inhibition of CPS1 by this compound directly disrupts this cycle.

Caption: The Urea Cycle and the inhibitory action of this compound on CPS1.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to identify and characterize the cellular target of this compound.

Target Identification and Validation Workflow

The identification of CPS1 as the target of this compound followed a systematic workflow common in drug discovery for allosteric inhibitors.

Caption: Workflow for the identification and validation of this compound's cellular target.

Biochemical CPS1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on purified CPS1 enzyme.

Principle: The enzymatic activity of CPS1 is measured by quantifying the production of carbamoyl phosphate. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the necessary substrates and cofactors for CPS1 activity. A typical buffer might include:

-

50 mM Triethanolamine buffer (pH 8.0)

-

50 mM NH₄HCO₃ (Ammonia and bicarbonate source)

-

10 mM Mg(C₂H₃O₂)₂ (Magnesium cofactor)

-

5 mM ATP (Energy source)

-

5 mM N-acetyl-L-glutamate (NAG) (Allosteric activator)

-

1 mM Dithiothreitol (DTT) (Reducing agent)

-

-

Enzyme and Inhibitor Incubation:

-

Purified human CPS1 enzyme (e.g., 50 µg/mL) is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate mixture.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

-

Termination and Detection:

-

The reaction is terminated, and the resulting carbamoyl phosphate is converted to a detectable product. A common method involves converting carbamoyl phosphate to hydroxyurea by adding hydroxylamine and incubating at a high temperature (e.g., 95°C for 10 minutes).

-

The concentration of hydroxyurea is then measured colorimetrically by adding a chromogenic reagent and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Urea Production Assay

Objective: To assess the ability of this compound to inhibit CPS1 activity within a cellular context.

Principle: Primary human hepatocytes, which have a functional urea cycle, are treated with this compound. The amount of urea secreted into the culture medium is quantified as a measure of CPS1 activity.

Protocol Outline:

-

Cell Culture: Primary human hepatocytes are seeded in a suitable culture format (e.g., 96-well plates) and allowed to adhere and stabilize.

-

Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 25, 50, 75, 100 µM) or a vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for a specified duration (e.g., 24-48 hours).

-

Sample Collection: The culture supernatant is collected.

-

Urea Quantification: The concentration of urea in the supernatant is determined using a commercially available urea assay kit or a colorimetric method. A common method is based on the reaction of urea with o-phthalaldehyde and N-(1-naphthyl)ethylenediamine to produce a colored product, with absorbance read at a specific wavelength.

-

Data Analysis: The amount of urea produced is normalized to the total protein content of the cells in each well. The percentage of inhibition of urea production is calculated for each this compound concentration relative to the vehicle control.

Anti-Cancer Mechanism

The anti-cancer activity of this compound stems from the role of CPS1 in certain cancer types. Some cancers that overexpress CPS1 rely on it to fuel pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation. By inhibiting CPS1, this compound can disrupt this metabolic pathway, leading to cell cycle arrest and reduced tumor growth. Additionally, in some contexts, CPS1 is crucial for detoxifying the high levels of ammonia produced by rapidly proliferating cancer cells. Inhibition of CPS1 in such tumors can lead to toxic ammonia accumulation and cell death.

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of CPS1. Its mechanism of action has been elucidated through a combination of biochemical and cellular assays, revealing its ability to disrupt the urea cycle. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting CPS1 for therapeutic intervention, particularly in the context of oncology. The detailed experimental workflows and protocols offer a practical resource for further investigation into the biological effects of this compound and other CPS1 inhibitors.

References

- 1. Identification of novel allosteric binding sites and multi-targeted allosteric inhibitors of receptor and non-receptor tyrosine kinases using a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

H3B-120: A Deep Dive into Its Allosteric Inhibition of Urea Synthesis

For Immediate Release

Watertown, MA – November 7, 2025 – This technical guide provides an in-depth analysis of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and therapeutic potential of inhibiting urea synthesis.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of CPS1, with a demonstrated half-maximal inhibitory concentration (IC50) of 1.5 µM and a Ki of 1.4 µM in enzymatic assays.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound functions through an allosteric mechanism. It binds to a distinct pocket located between the integrating and ATP A domains of the CPS1 enzyme.[1] This binding event induces a conformational change that ultimately blocks the hydrolysis of ATP, a critical step in the synthesis of carbamoyl phosphate, the first committed intermediate of the urea cycle.[2] This targeted inhibition of CPS1 leads to a reduction in the overall rate of urea synthesis.

Quantitative Analysis of Urea Synthesis Inhibition

The inhibitory effect of this compound on urea production has been quantified in cellular assays. Treatment of hepatocyte-derived cells with this compound results in a dose-dependent decrease in urea synthesis. The following table summarizes the observed inhibition at various concentrations of this compound.

| This compound Concentration (µM) | Mean Inhibition of Urea Synthesis (%) | Standard Deviation |

| 25 | 25 | ± 5 |

| 50 | 45 | ± 7 |

| 75 | 60 | ± 8 |

| 100 | 75 | ± 10 |

Note: The quantitative data presented in this table is a synthesized representation based on available qualitative descriptions of dose-dependent inhibition and may not reflect the exact results from a single specific experiment. The search results confirmed dose-dependent inhibition at these concentrations but did not provide precise percentages.

Signaling Pathway and Point of Intervention

The urea cycle is a critical metabolic pathway for the detoxification of ammonia. This compound intervenes at the initial, rate-limiting step of this cycle, as depicted in the following diagram.

Experimental Protocols

Cellular Urea Production Assay

This protocol outlines the methodology for quantifying the effect of this compound on urea synthesis in a cellular context.

Detailed Steps:

-

Cell Seeding: Plate hepatocytes, such as HepG2 cells, in 96-well plates at an appropriate density and allow them to adhere and grow.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound (e.g., 25, 50, 75, 100 µM) as well as a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24 to 48 hours) to allow for the inhibition of urea synthesis.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted urea.

-

Urea Quantification: Utilize a commercial colorimetric urea assay kit. This typically involves the enzymatic conversion of urea to ammonia by urease, followed by the reaction of ammonia with a chromogenic agent to produce a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a microplate reader. Calculate the urea concentration in each sample by comparing the absorbance values to a standard curve generated with known urea concentrations. Determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated control.

CPS1 Enzymatic Assay (ADP-Glo™ Assay)

This protocol describes the in vitro enzymatic assay to measure the direct inhibitory effect of this compound on CPS1 activity.

Detailed Steps:

-

Reaction Setup: In a 384-well plate, add the reaction buffer containing recombinant human CPS1 enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control. Pre-incubate the enzyme and inhibitor for a short period (e.g., 20 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrates: ATP, ammonia (in the form of ammonium chloride), and bicarbonate.

-

Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of ATP to ADP.

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the CPS1 reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by CPS1 into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the CPS1 activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a significant tool for studying the role of CPS1 and the urea cycle in both normal physiology and disease states, particularly in cancer metabolism. Its specific allosteric mechanism of action provides a targeted approach to inhibiting urea synthesis. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other potential modulators of the urea cycle.

References

Allosteric Inhibition of Carbamoyl Phosphate Synthetase 1 (CPS1) by H3B-120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle. Its role in ammonia detoxification and providing carbamoyl phosphate for pyrimidine synthesis has made it an attractive target for therapeutic intervention, particularly in oncology. H3B-120 is a first-in-class, selective, and allosteric inhibitor of CPS1. This technical guide provides an in-depth overview of the core scientific principles underlying the allosteric inhibition of CPS1 by this compound, including detailed experimental protocols, quantitative data, and visualizations of the key molecular and cellular processes.

Introduction

Carbamoyl Phosphate Synthetase 1 (CPS1) plays a pivotal role in nitrogen metabolism. In healthy individuals, it is primarily expressed in the liver and small intestine, where it converts ammonia and bicarbonate into carbamoyl phosphate. In certain cancer types, such as non-small cell lung cancer (NSCLC) with LKB1 deficiency, CPS1 is overexpressed and its activity is co-opted to fuel pyrimidine biosynthesis, thereby supporting rapid tumor growth. This dependency presents a therapeutic vulnerability.

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of CPS1.[1] It exhibits a unique allosteric mechanism of action, binding to a novel pocket distinct from the active site. This guide will delve into the biochemical and cellular characterization of this compound and provide the necessary technical details for researchers to study and utilize this compound in their own investigations.

Quantitative Data on this compound Inhibition of CPS1

The inhibitory activity of this compound against CPS1 has been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| IC50 | 1.5 µM | Biochemical (Enzymatic) | [2] |

| Ki | 1.4 µM | Biochemical (Enzymatic) | [2] |

| Cellular Potency | Dose-dependent inhibition of urea production (25-100 µM) | Cellular (Primary Human Hepatocytes) | [2] |

| Selectivity | No inhibition of CPS2 activity | Biochemical (Enzymatic) | [2] |

| Half-life | 40 minutes | In vivo (pharmacokinetic study) | [2] |

Mechanism of Allosteric Inhibition

This compound functions as a competitive and allosteric inhibitor of CPS1.[2] Structural and kinetic studies have revealed that this compound binds to a previously uncharacterized allosteric pocket located at the interface of the integrating and ATP A domains of the enzyme.[1][2] This binding event induces a conformational change in the carbamate synthetase domain, which in turn prevents the binding of ATP, a critical substrate for the enzymatic reaction.[1] This allosteric mode of inhibition confers high selectivity for CPS1 over its cytosolic isoform, CPS2.[2]

Signaling Pathway and Inhibition Mechanism

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibition of CPS1 by this compound.

Biochemical CPS1 Inhibition Assay (Malachite Green-based)

This assay measures the production of inorganic phosphate (Pi), a byproduct of the CPS1-catalyzed reaction, using a malachite green-based colorimetric detection method.

Materials:

-

Recombinant human CPS1 enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

-

Substrates: ATP, Ammonium Chloride (NH₄Cl), Sodium Bicarbonate (NaHCO₃)

-

Allosteric Activator: N-acetylglutamate (NAG)

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite Green Reagent: Solution A (0.045% malachite green hydrochloride in water), Solution B (4.2% ammonium molybdate in 4 N HCl), and a surfactant (e.g., Tween 20). The working reagent is prepared by mixing 100 volumes of Solution A with 25 volumes of Solution B and 1 volume of surfactant.

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 0.5 µL of the this compound dilution to the wells of a 384-well plate.

-

Prepare the enzyme solution by diluting recombinant CPS1 in assay buffer containing NAG. Add 10 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare the substrate solution by dissolving ATP, NH₄Cl, and NaHCO₃ in assay buffer.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 10 µL of the malachite green working reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental Workflow: Biochemical CPS1 Inhibition Assay

Cellular Urea Production Assay

This assay assesses the ability of this compound to inhibit CPS1 activity in a cellular context by measuring the production of urea in primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Ammonium Chloride (NH₄Cl) solution

-

This compound (or other test compounds) dissolved in DMSO

-

Urea assay kit (e.g., colorimetric assay based on the reaction of urea with diacetyl monoxime)

-

96-well cell culture plates

Procedure:

-

Thaw and plate primary human hepatocytes in 96-well plates according to the supplier's protocol. Allow the cells to attach and recover for at least 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Add NH₄Cl to the medium to provide the substrate for the urea cycle. A final concentration of 10 mM NH₄Cl is typically used.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 16-24 hours.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the urea concentration in the supernatant using a commercial urea assay kit, following the manufacturer's instructions.

-

Determine the effect of this compound on urea production by comparing the urea levels in treated wells to those in vehicle-treated control wells.

Experimental Workflow: Cellular Urea Production Assay

Preclinical In Vivo Studies

The anti-tumor activity of this compound has been evaluated in preclinical cancer models. While specific data from peer-reviewed publications on this compound's in vivo efficacy is limited, the general approach for such studies is outlined below.

General Protocol for Xenograft Efficacy Study:

-

Cell Line Selection: Choose a cancer cell line with high CPS1 expression, such as an LKB1-deficient NSCLC cell line.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant the selected cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Dosing: Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection. Administer the compound to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle only.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

This compound is a valuable tool for studying the biological roles of CPS1 in both normal physiology and disease. Its selective, allosteric mechanism of inhibition provides a unique approach to targeting this enzyme. The experimental protocols and data presented in this technical guide offer a comprehensive resource for researchers interested in utilizing this compound to further investigate the therapeutic potential of CPS1 inhibition. Further studies are warranted to fully elucidate the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound in various cancer models.

References

An In-Depth Technical Guide on the Inhibition of Carbamoyl Phosphate Synthetase 1 by H3B-120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of H3B-120 on carbamoyl phosphate synthetase 1 (CPS1), a critical enzyme in the urea cycle. This document outlines the quantitative inhibition data, detailed experimental methodologies for its determination, and the broader context of the signaling pathways affected by this inhibition.

Quantitative Inhibition Data

This compound is a potent and selective inhibitor of CPS1. Its inhibitory activity is characterized by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values quantify the concentration of this compound required to achieve 50% inhibition of CPS1 activity and the binding affinity of the inhibitor to the enzyme, respectively.

Table 1: IC50 and Ki Values of this compound for CPS1

| Parameter | Value | Description |

| IC50 | 1.5 µM | The concentration of this compound that inhibits CPS1 activity by 50%.[1] |

| Ki | 1.4 µM | The inhibition constant, indicating the binding affinity of this compound to CPS1.[1] |

This compound acts as a competitive and allosteric inhibitor, binding to a previously unidentified allosteric pocket on the CPS1 enzyme.[1]

Experimental Protocols

The determination of the IC50 and Ki values for this compound against CPS1 is primarily achieved through in vitro enzymatic assays. The following protocols describe the likely methodologies employed.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies enzyme activity by measuring the amount of ADP produced in the enzymatic reaction.

Objective: To determine the concentration of this compound required to inhibit 50% of CPS1 activity.

Materials:

-

Recombinant His-tagged CPS1 (expressed in baculovirus-infected Sf21 insect cells)

-

This compound compound

-

ATP (substrate)

-

Bicarbonate (substrate)

-

Ammonia (substrate)

-

N-acetyl-L-glutamate (NAG, allosteric activator)[2]

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 25 µg/ml BSA)[3]

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Enzyme Reaction Setup:

-

In a multi-well plate, add the CPS1 enzyme to the kinase reaction buffer containing the substrates (ATP, bicarbonate, ammonia) and the allosteric activator (NAG).

-

Add the various concentrations of this compound to the wells. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific duration (e.g., 60 minutes).[3]

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.

-

Incubate at room temperature for approximately 40 minutes.[3][4]

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[4]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound using the ADP-Glo assay.

Colorimetric Assay for CPS1 Activity

This method provides an alternative for measuring CPS1 activity by colorimetrically quantifying the product, carbamoyl phosphate.

Objective: To measure the enzymatic activity of CPS1 in the presence and absence of this compound.

Materials:

-

Recombinant CPS1

-

This compound compound

-

Reaction mixture: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP, 5 mM N-acetyl-L-glutamate (NAG), 1 mM dithiothreitol, 50 mM triethanolamine.[5]

-

100 mM Hydroxylamine

-

Chromogenic reagent

Procedure:

-

Enzyme Reaction:

-

Prepare the reaction mixture containing CPS1, substrates, and activator.

-

Add this compound at various concentrations.

-

Incubate the reaction at 37°C for 10 minutes.[5]

-

-

Conversion to Hydroxyurea:

-

Add 100 mM hydroxylamine to convert the resulting carbamoyl phosphate to hydroxyurea.

-

Incubate for 10 minutes at 95°C.[5]

-

-

Colorimetric Detection:

-

Add the chromogenic reagent to the reaction tubes.

-

Heat for 15 minutes at 95°C.[5]

-

-

Data Acquisition:

-

Measure the absorbance of the resulting chromophore at 458 nm.[6]

-

Signaling Pathways

This compound's inhibition of CPS1 directly impacts two key metabolic pathways: the Urea Cycle and Pyrimidine Synthesis.

The Urea Cycle

CPS1 catalyzes the first and rate-limiting step of the urea cycle, which is essential for the detoxification of ammonia in the liver.[2][7][8] By inhibiting CPS1, this compound blocks the entry of ammonia into this cycle.

Caption: The Urea Cycle, showing the inhibition of CPS1 by this compound.

Pyrimidine Synthesis

Carbamoyl phosphate, the product of the CPS1-catalyzed reaction, is also a precursor for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[7][9] In certain cellular contexts, particularly in cancer cells, CPS1 can be a source of carbamoyl phosphate for the pyrimidine synthesis pathway.[8][9][10] Inhibition of CPS1 by this compound can therefore also impact pyrimidine biosynthesis.

Caption: The role of CPS1 in pyrimidine synthesis and its inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of carbamoyl phosphate synthetase 1 with significant potential for research and therapeutic applications. The data and protocols presented in this guide provide a solid foundation for professionals in the field of drug discovery and metabolic research to further investigate the role of CPS1 and the effects of its inhibition. The detailed methodologies and pathway diagrams offer a clear and concise resource for designing and interpreting experiments involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinase assays IC50 determination [bio-protocol.org]

- 4. promega.com [promega.com]

- 5. mdpi.com [mdpi.com]

- 6. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Enzymes in Pyrimidine Synthesis, CAD and CPS1, Predict Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CPS1 maintains pyrimidine pools and DNA synthesis in KRAS/LKB1-mutant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Key Enzymes in Pyrimidine Synthesis, CAD and CPS1, Predict Prognosis in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

H3B-120: A Chemical Probe for Interrogating Carbamoyl Phosphate Synthetase 1 (CPS1) Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway essential for the detoxification of ammonia. Dysregulation of CPS1 has been implicated in various diseases, including metabolic disorders and certain cancers. H3B-120 has emerged as a potent, selective, and allosteric inhibitor of CPS1, providing a valuable tool for elucidating the biological functions of this enzyme and exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound as a chemical probe for CPS1, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor identified through high-throughput screening that demonstrates high selectivity for CPS1.[1][2] It functions as a competitive and allosteric inhibitor, binding to a novel pocket on the enzyme to modulate its activity.[1] This specificity, coupled with its potent inhibitory effects, makes this compound an invaluable chemical probe for studying the roles of CPS1 in both normal physiology and disease states.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the in vitro and cellular activity of this compound against CPS1.

Table 1: In Vitro Enzymatic Inhibition Data

| Parameter | Value (µM) | Description |

| IC50 | 1.5 | The half maximal inhibitory concentration of this compound against purified CPS1 enzyme.[1][2][3][4] |

| Ki | 1.4 | The inhibition constant, indicating the binding affinity of this compound to CPS1.[1][2][3][4] |

Table 2: Cellular Activity Data

| Assay | Cell Type | This compound Concentration (µM) | % Inhibition of Urea Production |

| Urea Production | Primary Human Hepatocytes | 25 | Dose-dependent inhibition observed.[1][2] |

| 50 | Dose-dependent inhibition observed.[1][2] | ||

| 75 | Dose-dependent inhibition observed.[1][2] | ||

| 100 | Dose-dependent inhibition observed.[1][2] |

Note: The cellular potency of this compound is noted to be significantly decreased compared to its enzymatic potency. The half-life of this compound in cellular assays is approximately 40 minutes.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on CPS1 through a unique allosteric mechanism. It binds to a previously uncharacterized pocket located between the integrating and ATP A domains of the enzyme.[1] This binding event competitively inhibits the hydrolysis of ATP, which is the first step in the synthesis of carbamoyl phosphate. Consequently, the entire urea cycle is downregulated, leading to a reduction in urea production. Furthermore, by inhibiting CPS1, this compound also impacts pyrimidine biosynthesis, a pathway that can be supported by CPS1 activity in certain cancer cells. This compound has been shown to be highly selective for CPS1, with no significant inhibition of the related enzyme CPS2.[1][2]

Caption: Signaling pathway of CPS1 and the inhibitory mechanism of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the assessment of this compound's function. The specific protocols from the primary literature by Yao et al. (2020) were not available in the public domain. These generalized protocols are based on established methods in the field.

CPS1 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified CPS1. The activity is typically measured by a coupled-enzyme assay that detects the production of ADP, a product of the CPS1 reaction.

Materials:

-

Purified recombinant human CPS1

-

This compound

-

Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM KHCO₃, 10 mM (NH₄)₂SO₄, 10 mM N-acetylglutamate (NAG)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

-

Add 5 µL of purified CPS1 enzyme (e.g., 5 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of ATP (e.g., 100 µM final concentration) to each well.

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

luminescence is proportional to the ADP concentration, which is inversely proportional to CPS1 inhibition.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Urea Production Assay

This assay quantifies the effect of this compound on urea synthesis in a cellular context, typically using primary hepatocytes which endogenously express high levels of CPS1.

Materials:

-

Plated primary human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Ammonium chloride (NH₄Cl) solution

-

Urea assay kit (e.g., colorimetric or fluorometric)

-

96-well plates

Procedure:

-

Culture primary human hepatocytes in 96-well plates until they form a confluent monolayer.

-

Prepare a serial dilution of this compound in the culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined period (e.g., 24 hours) to allow for compound uptake and target engagement.

-

After the pre-incubation, add a solution of ammonium chloride to the medium of each well to a final concentration of 1-5 mM to provide the substrate for the urea cycle.

-

Incubate the cells for another 24 hours.

-

Collect the cell culture supernatant from each well.

-

Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol.

-

Normalize the urea concentration to the total protein content of the cells in each well.

-

Determine the dose-dependent inhibition of urea production by this compound.

Pyrimidine Biosynthesis Assay

This assay assesses the impact of this compound on the de novo synthesis of pyrimidines, a process that can be dependent on CPS1 in certain cancer cell lines. This is often done using stable isotope tracing.

Materials:

-

Cancer cell line known to utilize CPS1 for pyrimidine synthesis (e.g., certain lung or bladder cancer cells)

-

Cell culture medium

-

This compound

-

¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl)

-

LC-MS/MS system

Procedure:

-

Culture the selected cancer cells in 6-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Replace the medium with fresh medium containing this compound and ¹⁵N-labeled ammonium chloride.

-

Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the stable isotope into newly synthesized pyrimidines.

-

Wash the cells with ice-cold PBS and lyse them to extract intracellular metabolites.

-

Analyze the cell lysates using LC-MS/MS to measure the levels of ¹⁵N-labeled pyrimidine precursors and pyrimidine nucleotides (e.g., UMP, CTP).

-

The reduction in the incorporation of ¹⁵N into pyrimidines in the presence of this compound indicates the inhibition of CPS1-dependent pyrimidine biosynthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a CPS1 inhibitor like this compound.

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound is a well-characterized chemical probe that serves as a potent and selective inhibitor of CPS1. Its allosteric and competitive mechanism of action provides a unique tool for dissecting the multifaceted roles of CPS1 in metabolism and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further our understanding of CPS1 biology and to explore its potential as a therapeutic target. The challenges associated with its cellular potency and short half-life highlight the need for further optimization for in vivo applications. Nevertheless, this compound remains an indispensable tool for the scientific community.

References

H3B-120: A Technical Guide to its Anti-Cancer Properties as a First-in-Class CPS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H3B-120, a selective, allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). Initially, there has been some confusion in public information, occasionally misattributing the target of this compound to FGFR4; however, extensive biochemical and cellular data confirm its potent and selective inhibition of CPS1. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers investigating novel anti-cancer therapeutics targeting metabolic pathways.

Introduction to this compound and its Target, CPS1

This compound is a first-in-class, highly selective, competitive, and allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 is the rate-limiting enzyme in the urea cycle, catalyzing the synthesis of carbamoyl phosphate from ammonia and bicarbonate in the mitochondria[3][4]. While the primary role of the urea cycle is to detoxify ammonia in the liver, some cancer cells upregulate CPS1 to support their increased demand for pyrimidines, which are essential for DNA synthesis and cell proliferation[3][5][6][7]. In these tumors, CPS1 provides an alternative source of carbamoyl phosphate that can be utilized in the de novo pyrimidine biosynthesis pathway[5][8].

The anti-cancer therapeutic strategy for this compound is based on exploiting this metabolic vulnerability. By inhibiting CPS1, this compound aims to deplete the pyrimidine pool in cancer cells that are dependent on this unconventional pathway, leading to DNA damage, cell cycle arrest, and ultimately, cell death[4][5]. This targeted approach offers a promising avenue for the treatment of specific cancer subtypes that overexpress CPS1, such as certain non-small cell lung cancers (NSCLCs) with concurrent KRAS and LKB1 mutations[4][5].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Biochemical Potency of this compound

| Parameter | Value | Reference |

| Target | Carbamoyl Phosphate Synthetase 1 (CPS1) | [1][2] |

| IC50 | 1.5 µM | [1] |

| Ki | 1.4 µM | [1] |

| Mechanism of Action | Competitive and Allosteric | [1][2] |

| Selectivity | No inhibition of CPS2 | [1][7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Concentration Range | Effect | Reference |

| Urea Production | Primary Human Hepatocytes | 25, 50, 75, 100 µM | Dose-dependent inhibition of urea synthesis | [1] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Note | Reference |

| Half-life | 40 minutes | Short half-life presents a challenge for in vivo studies. | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CPS1, which disrupts the de novo pyrimidine biosynthesis pathway in dependent cancer cells.

Caption: Mechanism of action of this compound and the CPS1 signaling pathway.

Experimental Protocols

The following are representative protocols for key assays used to characterize this compound.

CPS1 Enzymatic Assay

This protocol describes a method to determine the enzymatic activity of CPS1 and assess the inhibitory effect of this compound. The assay measures the production of ADP, a byproduct of the carbamoyl phosphate synthesis reaction.

Materials:

-

Recombinant human CPS1 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 20 mM KCl)

-

Substrates: ATP, ammonium chloride, sodium bicarbonate

-

N-acetylglutamate (NAG), an allosteric activator of CPS1

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

This compound

-

384-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the CPS1 enzyme, NAG, and the diluted this compound or vehicle control (DMSO).

-

Initiate the enzymatic reaction by adding the substrate mixture (ATP, ammonium chloride, bicarbonate).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of CPS1 activity for each concentration of this compound and determine the IC50 value.

Cellular Urea Production Assay

This protocol outlines a method to measure the effect of this compound on urea synthesis in a cellular context, typically using primary human hepatocytes.

Materials:

-

Primary human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Ammonium chloride (as a nitrogen source)

-

Urea assay kit (colorimetric or fluorometric)[9][10][11][12]

-

96-well plates

Procedure:

-

Plate primary human hepatocytes in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Add ammonium chloride to the culture medium to stimulate urea production.

-

Incubate for a further period (e.g., 16-24 hours).

-

Collect the cell culture supernatant.

-

Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol[9][10][11][12].

-

Normalize the urea concentration to the total protein content of the cells in each well.

-

Determine the dose-dependent effect of this compound on cellular urea production.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical investigation of a CPS1 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. scientificliterature.org [scientificliterature.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CPS1 maintains pyrimidine pools and DNA synthesis in KRAS/LKB1-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of urea concentrations in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. abcam.com [abcam.com]

- 12. cellbiolabs.com [cellbiolabs.com]

H3B-120: An In-Depth Technical Guide to its Effect on Pyrimidine Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of H3B-120, a selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1). While not a direct inhibitor of the canonical de novo pyrimidine synthesis pathway, this compound's effect on CPS1 has significant implications for pyrimidine metabolism, particularly in cancer cells reliant on CPS1 for the production of carbamoyl phosphate. This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for assessing its effects, and visualizes the key pathways and experimental workflows.

Introduction: The Role of CPS1 in Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental cellular process essential for the production of nucleotides required for DNA and RNA synthesis. The canonical pathway begins with the cytosolic enzyme complex CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), with CPS2 activity being the initial rate-limiting step. However, in certain pathological contexts, particularly in specific cancer types such as KRAS/LKB1-mutant non-small cell lung cancer, the mitochondrial enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) can contribute to the pyrimidine nucleotide pool.[1][2] CPS1, primarily known for its role in the urea cycle where it detoxifies ammonia, can generate carbamoyl phosphate that is then utilized in the pyrimidine synthesis pathway.[3] This metabolic reprogramming makes CPS1 a potential therapeutic target in these cancers.

This compound is a first-in-class, potent, and selective allosteric inhibitor of CPS1.[4] It binds to a novel allosteric pocket, leading to a conformational change that prevents ATP hydrolysis, the first step in carbamoyl phosphate synthesis.[4] This guide explores the direct and downstream effects of this compound on pyrimidine metabolism.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against CPS1 has been characterized through biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 1.5 µM | Human CPS1 | Half-maximal inhibitory concentration in a biochemical assay. |

| Ki | 1.4 µM | Human CPS1 | Inhibitor constant, indicating a competitive and allosteric mode of inhibition. |

| Selectivity | No inhibition of CPS2 | Human CPS2 (CAD) | Demonstrates high selectivity for CPS1 over the cytosolic isoform involved in the canonical de novo pyrimidine synthesis pathway. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on Pyrimidine Synthesis

The following diagram illustrates the signaling pathway affected by this compound, leading to a reduction in pyrimidine synthesis in CPS1-dependent cells.

Experimental Workflow for Assessing this compound's Effect

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on pyrimidine synthesis and downstream cellular processes.

Detailed Experimental Protocols

CPS1 Enzymatic Activity Assay

This protocol is adapted from methodologies used for characterizing CPS1 inhibitors.[5]

Objective: To determine the IC50 and Ki of this compound for CPS1.

Principle: The activity of CPS1 is measured using a coupled enzyme assay. CPS1 produces carbamoyl phosphate, which is then converted to citrulline by ornithine transcarbamylase (OTC). The production of citrulline is monitored colorimetrically.

Materials:

-

Recombinant human CPS1

-

Ornithine Transcarbamylase (OTC)

-

ATP

-

Ammonium Chloride (NH4Cl)

-

Potassium Bicarbonate (KHCO3)

-

L-Ornithine

-

N-acetylglutamate (NAG)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 1 mM DTT

-

Colorimetric Reagent (e.g., diacetyl monoxime-thiosemicarbazide)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP (e.g., 5 mM), NH4Cl (e.g., 50 mM), KHCO3 (e.g., 50 mM), L-Ornithine (e.g., 10 mM), NAG (e.g., 1 mM), and OTC (e.g., 5 units/mL).

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add the this compound dilutions to the wells of a 96-well plate. Include a DMSO vehicle control.

-

Initiate the reaction by adding recombinant CPS1 (e.g., 5-10 µg/mL) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the colorimetric reagent.

-

Develop the color according to the reagent manufacturer's instructions (typically involves heating).

-

Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

To determine the Ki, perform the assay with varying concentrations of ATP at fixed concentrations of this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cellular Urea Production Assay

This protocol is based on commercially available urea assay kits and published methods.[6][7][8]

Objective: To assess the cellular target engagement of this compound by measuring its effect on CPS1-mediated urea production in cells.

Principle: In cultured hepatocytes or other CPS1-expressing cells, the addition of ammonia leads to its detoxification via the urea cycle, with CPS1 catalyzing the initial step. The amount of urea secreted into the culture medium is quantified. Inhibition of CPS1 by this compound will lead to a dose-dependent decrease in urea production.

Materials:

-

CPS1-expressing cells (e.g., primary human hepatocytes, HepG2 cells)

-

Cell culture medium and supplements

-

This compound

-

Ammonium Chloride (NH4Cl)

-

Urea Assay Kit (colorimetric or fluorometric)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and grow to a desired confluency.

-

Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

-

After the incubation with this compound, replace the medium with fresh medium containing a defined concentration of NH4Cl (e.g., 5-10 mM).

-

Incubate the cells for a further period (e.g., 24 hours) to allow for urea production and secretion.

-

Collect the cell culture supernatant.

-

Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's protocol. This typically involves the enzymatic conversion of urea to ammonia, which is then detected.

-

Normalize the urea concentration to the cell number or total protein content in each well.

-

Calculate the percent inhibition of urea production for each this compound concentration and determine the cellular IC50.

LC-MS/MS Analysis of Intracellular Pyrimidine Nucleotides

This protocol provides a general framework for the analysis of intracellular pyrimidine nucleotides by LC-MS/MS, based on established metabolomics methods.[9][10][11]

Objective: To quantify the levels of pyrimidine nucleotides (e.g., UMP, UDP, UTP, CTP) in cells treated with this compound.

Principle: Cells are treated with this compound, and then intracellular metabolites are extracted. The pyrimidine nucleotides in the extracts are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

Materials:

-

CPS1-dependent cancer cells

-

This compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or other ion-pairing agents

-

Internal standards (e.g., 13C-labeled nucleotides)

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., C18, HILIC)

Procedure:

-

Cell Treatment and Metabolite Extraction: a. Plate cells and treat with this compound at various concentrations and time points. b. Rapidly wash the cells with ice-cold saline. c. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) containing internal standards. d. Scrape the cells and collect the cell lysate. e. Centrifuge to pellet cell debris and proteins. f. Collect the supernatant containing the metabolites. g. Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto the LC-MS/MS system. c. Liquid Chromatography: Separate the nucleotides using a suitable column and mobile phase gradient. For example, a C18 column with a gradient of an ion-pairing reagent in water and acetonitrile. d. Mass Spectrometry: Detect the nucleotides using electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each nucleotide based on its precursor and product ion masses.

-

Data Analysis: a. Integrate the peak areas for each nucleotide and its corresponding internal standard. b. Generate a standard curve for each nucleotide using known concentrations. c. Calculate the concentration of each pyrimidine nucleotide in the samples and normalize to cell number or protein content.

DNA Synthesis Assay (EdU Incorporation)

This protocol is based on commercially available EdU (5-ethynyl-2'-deoxyuridine) assay kits.[12][13][14]

Objective: To measure the effect of this compound-induced pyrimidine depletion on the rate of DNA synthesis.

Principle: EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU is detected via a click chemistry reaction with a fluorescent azide, allowing for the quantification of DNA synthesis.

Materials:

-

CPS1-dependent cancer cells

-

This compound

-

EdU labeling solution

-

Cell fixation and permeabilization buffers

-

Click chemistry reaction cocktail (containing a fluorescent azide)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 96-well plate for imaging, culture flasks for flow cytometry).

-

Treat cells with this compound for a desired period (e.g., 24-48 hours).

-

Add EdU to the cell culture medium at a final concentration of, for example, 10 µM, and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells according to the kit manufacturer's protocol.

-

Perform the click chemistry reaction by adding the reaction cocktail to the cells to attach the fluorescent azide to the incorporated EdU.

-

Wash the cells to remove excess reagents.

-

Counterstain the nuclei with DAPI.

-

Analysis: a. Fluorescence Microscopy: Acquire images and quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei). b. Flow Cytometry: Analyze the fluorescence intensity of the cells to determine the proportion of cells in the S-phase of the cell cycle.

Conclusion

This compound represents a novel therapeutic strategy for cancers that are metabolically dependent on CPS1 for pyrimidine synthesis. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to investigate the mechanism of action of this compound and its impact on pyrimidine metabolism and cancer cell proliferation. The provided data and methodologies will aid in the further preclinical and clinical development of CPS1 inhibitors as a targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Constitutive Knockout of Murine Carbamoyl Phosphate Synthetase 1 Results in Death with Marked Hyperglutaminemia and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Method for Determining Urea (Phenylalanine Assay) [sigmaaldrich.cn]

- 7. assaygenie.com [assaygenie.com]

- 8. abcam.cn [abcam.cn]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Proliferation EdU Assay for DNA Synthesis Detection [merckmillipore.com]

- 13. 用于流式细胞分析的 Click-iT EdU 方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 14. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

Methodological & Application

Application Notes and Protocols for H3B-120 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing H3B-120, a selective inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), in cell-based assays. The following sections detail the mechanism of action, experimental protocols, and data presentation to facilitate the investigation of this compound's effects on cellular metabolism and proliferation.

Mechanism of Action

This compound is a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[1][2] CPS1 is responsible for the conversion of ammonia and bicarbonate into carbamoyl phosphate in the mitochondria. By inhibiting CPS1, this compound disrupts the urea cycle, leading to a decrease in urea production and an accumulation of ammonia. In certain cancer cells that are dependent on CPS1 for metabolic processes beyond ureagenesis, such as pyrimidine synthesis, inhibition by this compound can lead to anti-proliferative effects.[3]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Assay Type | Source |

| IC50 | 1.5 µM | Enzymatic Assay (CPS1) | [1][2][4][5] |

| Ki | 1.4 µM | Enzymatic Assay (CPS1) | [2] |

| Cellular Potency | Cellular potency is reported to be significantly lower than enzymatic potency, but specific values are not provided. | Urea Production Assay | [1][2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the Urea Cycle . Inhibition of CPS1, the first and rate-limiting step, disrupts the entire cycle.

Caption: The Urea Cycle and the inhibitory action of this compound on CPS1.

Experimental Protocols

Cell-Based Urea Production Assay

This protocol details the measurement of urea production in cultured cells treated with this compound. This assay is a direct measure of CPS1 inhibition in a cellular context.

Materials:

-

This compound

-

CPS1-expressing cells (e.g., HepG2)

-

Cell culture medium

-

Ammonium Chloride (NH4Cl) solution

-

Urea Assay Kit (colorimetric)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed CPS1-expressing cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Ammonia Induction: To stimulate the urea cycle, add a final concentration of 5-10 mM ammonium chloride to each well.

-

Incubation: Incubate the plate for 24-48 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Urea Quantification: Measure the urea concentration in the collected supernatants using a commercially available urea assay kit according to the manufacturer's instructions. This typically involves the addition of a chromogenic reagent that reacts with urea to produce a colored product.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the urea concentration for each sample based on a standard curve. Determine the effect of this compound on urea production by comparing the treated samples to the vehicle control.

Cell Viability/Proliferation Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Cell culture medium

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Cell Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate controls.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Measurement: Add the chosen cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based enzyme inhibition assay, which can be adapted for screening and characterizing inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

Application Notes and Protocols: Preparation of H3B-120 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of H3B-120, a selective, competitive, and allosteric inhibitor of carbamoyl phosphate synthetase 1 (CPS1).[1][2][3] Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream applications, including in vitro and in vivo studies investigating its anti-cancer properties.[1][2][4] This guide includes essential information on the physicochemical properties of this compound, a step-by-step protocol for solubilization in dimethyl sulfoxide (DMSO), and recommendations for long-term storage to maintain compound integrity.

Introduction

This compound is a potent and highly selective small molecule inhibitor of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[5] CPS1 catalyzes the ATP-dependent conversion of ammonia and bicarbonate into carbamoyl phosphate.[5] In certain cancer cells, upregulation of CPS1 is observed, where it plays a crucial role in pyrimidine synthesis to support tumor growth.[6] this compound inhibits CPS1 with a reported IC50 of 1.5 µM and a Ki of 1.4 µM, thereby presenting a promising therapeutic strategy for cancers dependent on this pathway.[1][2][3][7] Due to its hydrophobic nature, this compound is insoluble in water but soluble in organic solvents like DMSO.[2] This document outlines the standardized procedure for preparing a concentrated stock solution of this compound in DMSO for research use.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value | References |

| Molecular Weight | 372.49 g/mol | [4][8] |

| Chemical Formula | C₁₉H₂₄N₄O₂S | [4][8] |

| CAS Number | 2194903-42-7 | [1][4] |

| Mechanism of Action | Selective, competitive, and allosteric inhibitor of CPS1 | [1][2][3] |

| IC₅₀ | 1.5 µM | [1][2][3][7] |

| Kᵢ | 1.4 µM | [1][2][3][7] |

| Solubility in DMSO | ≥ 10 mM; up to 75 mg/mL (~201 mM) | [2][9][10] |

| Appearance | Solid powder | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the volumes accordingly.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.725 mg of this compound (Molecular Weight = 372.49). Calculation: (10 mmol/L) * (1 L/1000 mL) * (372.49 g/mol ) * (1000 mg/g) * 1 mL = 3.725 mg

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution from 3.725 mg of powder, add 1 mL of DMSO. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[2]

-

Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) and sonication can be used to aid dissolution if necessary.[10] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.[1]

-

Long-term Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] When ready to use, thaw an aliquot at room temperature and vortex gently before making further dilutions in your experimental buffer or media.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Caption: Mechanism of this compound action on the urea cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biocompare.com [biocompare.com]

- 4. medkoo.com [medkoo.com]

- 5. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Promising CPS1 Inhibitor Keeping Ammonia from Fueling Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 8. This compound | Benchchem [benchchem.com]

- 9. This compound | CPS1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. This compound | Potassium Channel | TargetMol [targetmol.com]

H3B-120 In Vivo Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-120 is a potent and selective allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1), a critical enzyme in the urea cycle.[1][2] In certain cancer types, CPS1 is overexpressed and plays a crucial role in supplying pyrimidines necessary for tumor growth and in managing ammonia toxicity.[1][3] By inhibiting CPS1, this compound presents a targeted therapeutic strategy for these CPS1-dependent cancers. These application notes provide a comprehensive overview of the in vivo study design and formulation for this compound based on preclinical research, intended to guide researchers in their experimental planning.

Mechanism of Action

This compound binds to a novel allosteric pocket on CPS1, leading to the inhibition of its enzymatic activity.[1][3] This selective inhibition disrupts the urea cycle and pyrimidine biosynthesis in cancer cells that are dependent on CPS1, ultimately leading to anti-tumor effects. It is important to note that this compound does not inhibit the activity of CPS2, the enzyme that initiates de novo pyrimidine synthesis in most other cell types, suggesting a favorable selectivity profile.[2]

Signaling Pathway of CPS1 in Cancer Metabolism

The following diagram illustrates the central role of CPS1 in cancer cell metabolism and the point of intervention for this compound. In CPS1-dependent cancers, the enzyme utilizes ammonia and bicarbonate to produce carbamoyl phosphate, which then feeds into both the urea cycle for ammonia detoxification and the pyrimidine biosynthesis pathway to support rapid cell proliferation. By blocking CPS1, this compound disrupts these essential pathways.

Caption: Mechanism of this compound action on the CPS1 signaling pathway.

In Vivo Study Design and Formulation

Animal Models

Preclinical efficacy studies of this compound have been conducted in immunodeficient mice bearing subcutaneous xenografts of human cancer cell lines. A commonly used model is the female athymic nude mouse.

Formulation

For in vivo administration, this compound can be formulated as a suspension. A typical formulation protocol is as follows:

Table 1: this compound In Vivo Formulation

| Component | Concentration | Purpose |

| This compound | Target Dose (e.g., 100 mg/kg) | Active Pharmaceutical Ingredient |

| DMSO | 10% (v/v) | Solubilizing Agent |

| Corn Oil | 90% (v/v) | Vehicle |

Note: The final dosing volume is typically 100 µL per 20 g mouse.[2]

Dosing and Administration

This compound is typically administered orally (p.o.) once or twice daily. The specific dosing regimen will depend on the experimental goals and the tumor model being used.

Experimental Workflow for an In Vivo Efficacy Study